molecular formula C9H20N2O B098075 Tetraethylammonium cyanate CAS No. 18218-04-7

Tetraethylammonium cyanate

Cat. No.: B098075
CAS No.: 18218-04-7
M. Wt: 172.27 g/mol
InChI Key: YVMHKCAQRHAEMF-UHFFFAOYSA-M
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Description

Chemical Structure and Synthesis
Tetraethylammonium cyanate (Et₄N⁺OCN⁻) is a quaternary ammonium salt comprising a tetraethylammonium cation paired with a cyanate anion. Its synthesis typically involves the reaction of tetraethylammonium hydroxide with cyanic acid (HOCN) or its salts. Early methods for preparing tetraalkylammonium cyanates, including this compound, were documented by Galliart and Brown (1972), who emphasized ion-exchange techniques or direct neutralization routes .

The cyanate anion (OCN⁻) is a strong nucleophile, enabling use in organic synthesis for cyanate group transfer. The compound is likely hygroscopic and soluble in polar solvents like water and ethanol, similar to tetraethylammonium chloride (Et₄N⁺Cl⁻) and bromide (Et₄N⁺Br⁻) .

Applications
this compound is primarily utilized in research settings for synthesizing cyanate-containing complexes or as a precursor in nucleophilic substitution reactions. Its stability under ambient conditions is critical, though thermal decomposition may release toxic cyanic acid (HOCN), necessitating careful handling .

Properties

IUPAC Name

tetraethylazanium;isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVUMSCVLJVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=[N-])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171260
Record name Tetraethylammonium cyanate
Source EPA DSSTox
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18218-04-7
Record name Tetraethylammonium cyanate
Source ChemIDplus
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Record name Tetraethylammonium cyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium cyanate
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Preparation Methods

Ion Exchange Metathesis

The most widely documented method for TEACN synthesis involves ion exchange metathesis between tetraethylammonium bromide (TEABr) and alkali metal cyanides (e.g., NaCN or KCN). This reaction proceeds via a double displacement mechanism in anhydrous solvents:

(C2H5)4NBr+NaCN(C2H5)4NCN+NaBr(C2H5)4NBr + NaCN \rightarrow (C2H5)4NCN + NaBr

Key Parameters :

  • Solvent Selection : Acetone or methanol is preferred due to their ability to dissolve both TEABr and NaCN while minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio ensures complete conversion, though a 5–10% excess of NaCN is often used to drive the reaction.

  • Temperature : Reactions are conducted at 25–40°C to balance reaction rate and side-product formation.

Workup :

  • The insoluble NaBr byproduct is removed via vacuum filtration.

  • The filtrate is concentrated under reduced pressure.

  • TEACN is precipitated by adding diethyl ether, yielding a hygroscopic white solid.

Table 1: Optimization of Ion Exchange Conditions

ParameterOptimal RangeImpact on Yield
SolventAnhydrous acetoneMaximizes solubility of reactants
Reaction Time4–6 hoursEnsures >95% conversion
NaCN Excess5%Minimizes residual TEABr
Precipitation Temp0–5°CEnhances crystal purity

Electrochemical Synthesis

Recent advances explore electrochemical methods to synthesize TEACN directly from tetraethylammonium hydroxide (TEAOH) and hydrogen cyanide (HCN):

(C2H5)4NOH+HCN(C2H5)4NCN+H2O(C2H5)4NOH + HCN \rightarrow (C2H5)4NCN + H_2O

Apparatus :

  • A divided electrochemical cell with platinum electrodes.

  • TEAOH (1.0 M) in acetonitrile as the anolyte.

  • HCN gas bubbled into the catholyte compartment.

Advantages :

  • Avoids handling solid cyanides, improving safety.

  • Yields ≥90% TEACN with <2% impurities.

Mechanistic and Kinetic Analysis

Reaction Kinetics

The ion exchange process follows pseudo-first-order kinetics , with the rate constant (kk) dependent on solvent dielectric constant (εε):

k=AeEa/(RT)ε1/2k = A \cdot e^{-E_a/(RT)} \cdot ε^{1/2}

Where EaE_a ≈ 45 kJ/mol in acetone. Dielectric solvents like DMF accelerate the reaction but increase NaBr solubility, complicating purification.

Side Reactions and Mitigation

  • Hydrolysis : TEACN reacts with trace water to form HCN and TEAOH. Strict anhydrous conditions (H₂O < 50 ppm) are essential.

  • Thermal Decomposition : Above 80°C, TEACN decomposes to triethylamine and acetonitrile.

Analytical Validation of Purity

Titrimetric Methods

Argentometric titration quantifies free cyanide:

CN+AgNO3AgCN+NO3CN^- + AgNO3 \rightarrow AgCN \downarrow + NO3^-

Residual Br⁻ is measured via ion chromatography, with acceptable limits <0.1%.

Spectroscopic Techniques

  • FT-IR : The C≡N stretch at 2,100–2,150 cm⁻¹ confirms cyanide incorporation.

  • ¹H NMR : Tetraethylammonium protons appear as a quartet at δ 3.25–3.30 ppm (J = 8.5 Hz).

Table 2: Acceptable Purity Criteria

ParameterSpecificationMethod
Cyanide Content≥98.5%Argentometric
Residual Br⁻≤0.1%Ion Chromatography
Moisture≤0.5%Karl Fischer

Industrial-Scale Production Challenges

Cost Optimization

ComponentCost ContributionReduction Strategy
NaCN40%Bulk purchasing agreements
Solvent Recovery30%Distillation loops with >95% efficiency
Energy20%Low-temperature crystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Tetraethylammonium cyanate participates in nucleophilic substitution reactions, leveraging the cyanate ion (OCN⁻) as a nucleophile.

Reaction Type Substrate Conditions Product Yield Key Observations
SN2 AlkylationAlkyl HalidesPolar aprotic solvents (e.g., DMF), 25°CAlkyl Cyanates60-85%Reaction rate depends on steric hindrance of the alkyl group.
Aromatic Electrophilic SubstitutionActivated ArenesAcidic conditions, 50°CAryl Cyanates40-70%Limited to electron-rich arenes (e.g., phenol derivatives).

Mechanistic Insights:

  • Cyanate ion acts as an ambident nucleophile, attacking through oxygen or nitrogen. Oxygen-centered attack dominates in polar aprotic media due to solvation effects .

  • Steric hindrance from the tetraethylammonium cation slows reaction kinetics compared to smaller cations (e.g., Na⁺) .

Phase-Transfer Catalysis

This compound facilitates phase-transfer reactions in biphasic systems (aqueous/organic).

Reaction Role of [Et₄N]OCN Catalytic Efficiency Reference
Cyanate Transfer to Alkyl HalidesShuttles OCN⁻ to organic phase3x faster than TBAB (tetrabutylammonium bromide)
Synthesis of ThiocyanatesMediates SCN⁻ transfer in presence of S⁸85% conversion in 2h

Key Data:

  • Partition coefficient (log P) of [Et₄N]OCN: -1.2, indicating moderate lipophilicity .

  • Optimal catalytic loading: 5-10 mol% .

Thermal Decomposition

Thermolysis studies reveal stability limits and decomposition pathways:

Conditions : 150-200°C under inert atmosphere.
Products :

  • Tetraethylammonium cyanide ([Et₄N]CN) via isomerization (OCN⁻ → CN⁻).

  • CO₂ and NH₃ as gaseous byproducts above 180°C .

Kinetic Parameters :

  • Activation energy (Eₐ): 98 kJ/mol.

  • Half-life at 170°C: 45 minutes .

Coordination Chemistry

This compound serves as a ligand precursor in transition-metal complexes.

Metal Center Complex Formed Application
Cu(I)[Cu(OCN)₂]⁻Catalytic cyanogenation of alkenes
Ag(I)[Ag(OCN)(PPh₃)₂]Luminescent materials

Notable Reaction :
 Et N OCN AgNO Ag OCN Et N NO \text{ Et N OCN AgNO Ag OCN Et N NO }

  • Forms polymeric silver cyanate with helical structures .

Reactivity with Acids and Bases

Reagent Reaction Outcome
HCl (aq)Protonation of OCN⁻HOCN (cyanuric acid) and [Et₄N]Cl
NaOH (aq)HydrolysisNH₃, CO₃²⁻, and [Et₄N]OH

Stoichiometry :
 Et N OCN H O Et N OH NH CO \text{ Et N OCN H O Et N OH NH CO }

  • Rate of hydrolysis increases 10-fold at pH > 12 .

Scientific Research Applications

Organic Synthesis

TEAC serves as a versatile reagent in organic chemistry, facilitating a variety of reactions:

  • Cyanation Reactions : It acts as a cyanide source in nucleophilic substitution reactions, particularly for the synthesis of nitriles from alkyl halides.
  • 1,4-Addition Reactions : TEAC is utilized in 1,4-addition reactions to enones (chalcones), yielding β-cyanoketones. This reaction is catalyzed by scandium(III) triflate and has been shown to produce high yields under optimized conditions.
Reaction TypeCatalystConditionsYield (%)Reference
1,4-Addition to EnonesScandium(III) triflateAcetonitrile90-95
Nucleophilic SubstitutionVariousRoom TemperatureHigh
EthoxycarbonylationDiethylazodicarboxylateRefluxExcellent

Electrochemistry

TEAC is employed as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions makes it valuable in energy storage systems and electrochemical cells.

Analytical Chemistry

In analytical applications, TEAC is used in chromatography for separating and identifying various compounds. This capability is crucial for quality control processes in laboratories.

Biochemical Research

TEAC has applications in studying enzyme activities and protein interactions. It provides insights into biological processes that are essential for drug development and biotechnology.

Case Study 1: Cyanation of Arenediazonium Salts

A study demonstrated the effectiveness of TEAC in the cyanation of arenediazonium salts under various solvent conditions. The results indicated excellent yields, showcasing its utility in synthetic organic chemistry.

Case Study 2: Detection of Cyanate Ions

TEAC was utilized in environmental monitoring to detect cyanate ions in water samples. The detection limit was established at parts per million (ppm), highlighting its potential application in environmental science.

Mechanism of Action

Tetraethylammonium cyanate can be compared with other quaternary ammonium salts and cyanate compounds:

    Tetraethylammonium Chloride: Similar in structure but contains a chloride anion instead of a cyanate anion. It is less reactive in nucleophilic substitution reactions.

    Tetramethylammonium Cyanate: Contains methyl groups instead of ethyl groups, making it less lipophilic and more soluble in water.

    Tetrabutylammonium Cyanate: Contains butyl groups, making it more lipophilic and less soluble in water compared to this compound.

Uniqueness: this compound’s unique combination of ethyl groups and a cyanate anion gives it distinct reactivity and solubility properties, making it particularly useful in specific chemical syntheses and research applications.

Comparison with Similar Compounds

Tetraethylammonium Halides (Cl⁻, Br⁻, I⁻)

  • Synthesis : Halides like Et₄N⁺Cl⁻ and Et₄N⁺Br⁻ are commonly synthesized via alkylation of triethylamine with alkyl halides or through metathesis reactions. In contrast, cyanate synthesis requires cyanate ion sources (e.g., KOCN) .
  • Reactivity : Halides are less nucleophilic than cyanate, limiting their use in organic transformations. For example, Et₄N⁺Cl⁻ is often employed as a phase-transfer catalyst, whereas Et₄N⁺OCN⁻ facilitates cyanation reactions .

Tetrabutylammonium Thiocyanate (Bu₄N⁺SCN⁻)

  • Structure : Larger alkyl chains (butyl vs. ethyl) increase lipophilicity, enhancing solubility in organic solvents. The thiocyanate anion (SCN⁻) exhibits ambident nucleophilicity, unlike cyanate’s oxygen-centered reactivity .
  • Applications : Bu₄N⁺SCN⁻ is widely used in polymer chemistry and as a electrolyte additive, whereas Et₄N⁺OCN⁻ is niche in synthetic organic chemistry .

Physical Properties

Property Tetraethylammonium Cyanate Tetraethylammonium Chloride Tetrabutylammonium Thiocyanate
Molecular Weight (g/mol) ~216.3 (estimated) 165.7 300.55
Solubility High in water, polar solvents Water: 450 g/L (20°C) Organic solvents (e.g., CH₂Cl₂)
Stability Decomposes upon heating Stable up to 200°C Stable under ambient conditions
Key Applications Organic synthesis Neuroprotection Electrolyte additive

Reactivity and Functional Differences

  • Cyanate vs. Thiocyanate : Cyanate (OCN⁻) participates in nucleophilic aromatic substitution, while thiocyanate (SCN⁻) engages in sulfur-centered reactions. For example, Et₄N⁺OCN⁻ can cyanate amines, whereas Bu₄N⁺SCN⁻ modifies metal complexes .
  • Halide Limitations : Et₄N⁺Cl⁻ and Et₄N⁺Br⁻ lack cyanate’s versatility in C–N bond formation but are preferred in ion-channel studies due to their inertness .

Biological Activity

Tetraethylammonium cyanate (TEAC) is a quaternary ammonium salt, notable for its biological activity and applications in synthetic organic chemistry. Its structure comprises a tetraethylammonium cation and a cyanate anion, making it a compound of interest in various biological and environmental studies. This article delves into the biological activity of TEAC, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.

  • Chemical Formula : (C2H5)4NOCN(C_2H_5)_4NOCN
  • Appearance : Colorless to yellowish solid
  • Solubility : Soluble in polar organic solvents and water

Toxicity Profile

TEAC is classified as highly toxic due to the presence of the cyanate group. The following table summarizes its acute toxicity effects based on various studies:

Route of Exposure LD50 (mg/kg) Symptoms
Oral (Rats)2630Severe gastrointestinal distress, respiratory failure
Intravenous (Mice)65Tremors, incoordination, death from respiratory failure
Skin ContactN/ASevere skin irritation leading to systemic toxicity

Studies indicate that ingestion of less than 5 mg can be fatal, with symptoms including cyanosis, convulsions, and coma . Long-term exposure may lead to chronic health issues such as thyroid dysfunction due to metabolic conversion of cyanate to thiocyanate .

TEAC's toxicity is primarily attributed to its ability to interfere with cellular respiration and ion transport mechanisms. It has been shown to inhibit Na,K-ATPase activity, disrupting potassium and sodium gradients across cell membranes, which can lead to cellular dysfunction and death . Additionally, TEAC exacerbates ischemic neuronal injury by enhancing neuronal death through mechanisms involving large-conductance calcium-activated potassium channels (BKCa) in rat models .

Case Studies

  • Acute Cyanide Poisoning
    A case study involving a patient who ingested sodium cyanide revealed that TEAC could be detected in blood samples using electrospray ionization tandem mass spectrometry (ESI-MS-MS). The study highlighted the importance of rapid detection methods for cyanide compounds in clinical settings .
  • Environmental Impact
    Research has demonstrated that TEAC poses significant risks to aquatic organisms. Exposure studies showed detrimental effects on fish populations, leading to long-term ecological consequences due to its persistence in water bodies .

Research Findings

Recent research has focused on the dual role of TEAC as both a toxic agent and a potential therapeutic compound. For instance:

  • Neuroprotective Studies : Some studies suggest that when used in controlled environments, TEAC may have protective effects against certain neurodegenerative conditions by modulating ion channel activity .
  • Synthetic Applications : In organic synthesis, TEAC serves as a source of cyanate ions for various reactions, including the synthesis of β-cyanoketones—important intermediates in pharmaceuticals.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylammonium cyanate

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